molecular formula C13H13NO2 B11886250 Methyl 2-ethylquinoline-4-carboxylate

Methyl 2-ethylquinoline-4-carboxylate

Katalognummer: B11886250
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: WUWISTSTGSSYQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-ethylquinoline-4-carboxylate is a quinoline derivative with a molecular formula of C13H13NO2 Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique structural properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-ethylquinoline-4-carboxylate typically involves the cyclization of aniline derivatives with ethyl acetoacetate under acidic conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-ethylquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Methyl 2-ethylquinoline-4-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 2-ethylquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system allows the compound to intercalate with DNA, inhibiting the replication of certain microorganisms or cancer cells. Additionally, it can modulate enzyme activity by binding to active sites, thereby altering biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl 2-ethylquinoline-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ester functional group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways .

Eigenschaften

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

methyl 2-ethylquinoline-4-carboxylate

InChI

InChI=1S/C13H13NO2/c1-3-9-8-11(13(15)16-2)10-6-4-5-7-12(10)14-9/h4-8H,3H2,1-2H3

InChI-Schlüssel

WUWISTSTGSSYQA-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC2=CC=CC=C2C(=C1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.